Cas no 1218428-28-4 (2-amino-4-(diethylamino)butanoic acid)

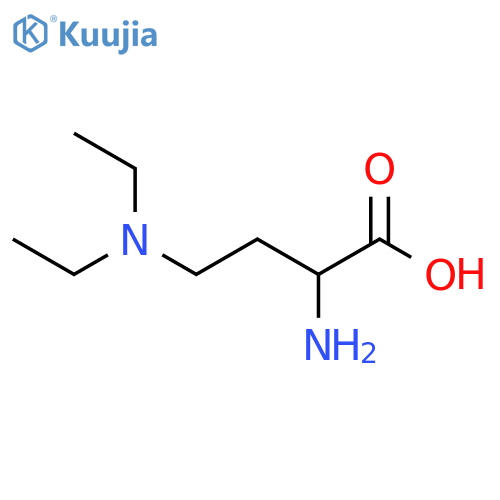

1218428-28-4 structure

商品名:2-amino-4-(diethylamino)butanoic acid

2-amino-4-(diethylamino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(diethylamino)butanoic acid

- 2-Amino-4-diethylamino-butyric acid

- Butanoic acid, 2-amino-4-(diethylamino)-

- AKOS016052358

- 1218428-28-4

- EN300-192453

- SCHEMBL304049

- AKOS000167945

-

- インチ: 1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)

- InChIKey: TXJCSRZHJCNEBF-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(N)CCN(CC)CC

計算された属性

- せいみつぶんしりょう: 174.136827821g/mol

- どういたいしつりょう: 174.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.9

- トポロジー分子極性表面積: 66.6Ų

じっけんとくせい

- 密度みつど: 1.046±0.06 g/cm3(Predicted)

- ふってん: 292.4±30.0 °C(Predicted)

- 酸性度係数(pKa): 2.09±0.10(Predicted)

2-amino-4-(diethylamino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-192453-10g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 10g |

$2701.0 | 2023-09-17 | ||

| Enamine | EN300-192453-0.1g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 0.1g |

$553.0 | 2023-09-17 | ||

| Enamine | EN300-192453-0.25g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 0.25g |

$579.0 | 2023-09-17 | ||

| Enamine | EN300-192453-1.0g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-192453-2.5g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 2.5g |

$1230.0 | 2023-09-17 | ||

| Enamine | EN300-192453-5g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 5g |

$1821.0 | 2023-09-17 | ||

| Enamine | EN300-192453-0.05g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 0.05g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-192453-0.5g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 0.5g |

$603.0 | 2023-09-17 | ||

| Enamine | EN300-192453-1g |

2-amino-4-(diethylamino)butanoic acid |

1218428-28-4 | 1g |

$628.0 | 2023-09-17 |

2-amino-4-(diethylamino)butanoic acid 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1218428-28-4 (2-amino-4-(diethylamino)butanoic acid) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量